molecular formula C7H9N3O3S B11990831 N-(2-hydroxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide

N-(2-hydroxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide

Cat. No.: B11990831
M. Wt: 215.23 g/mol
InChI Key: BINRCIBHSJPXSR-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N’-(1,3-thiazol-2-yl)ethanediamide is a synthetic organic compound that features both a thiazole ring and a hydroxyethyl group. Compounds containing thiazole rings are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of 2-aminoethanol with a thiazole derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N’-(1,3-thiazol-2-yl)ethanediamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The thiazole ring could play a crucial role in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-N’-(1,3-thiazol-2-yl)ethanediamide: shares similarities with other thiazole-containing compounds, such as thiamine (vitamin B1) and certain thiazole-based drugs.

    N-(2-hydroxyethyl)-N’-(1,3-thiazol-2-yl)ethanediamide: is unique due to the presence of both a hydroxyethyl group and an ethanediamide moiety, which may confer distinct chemical and biological properties.

Uniqueness

The combination of functional groups in N-(2-hydroxyethyl)-N’-(1,3-thiazol-2-yl)ethanediamide makes it a versatile compound with potential applications across various scientific disciplines. Its unique structure allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N'-(1,3-thiazol-2-yl)oxamide

InChI

InChI=1S/C7H9N3O3S/c11-3-1-8-5(12)6(13)10-7-9-2-4-14-7/h2,4,11H,1,3H2,(H,8,12)(H,9,10,13)

InChI Key

BINRCIBHSJPXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)C(=O)NCCO

Origin of Product

United States

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